molecular formula C9H17NO2 B1528970 (2S)-2-amino-2-cyclohexylpropanoic acid CAS No. 30358-61-3

(2S)-2-amino-2-cyclohexylpropanoic acid

Cat. No.: B1528970
CAS No.: 30358-61-3
M. Wt: 171.24 g/mol
InChI Key: YXQOVXILWFIANY-VIFPVBQESA-N
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Description

(2S)-2-amino-2-cyclohexylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a cyclohexylpropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-cyclohexylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Catalytic processes and continuous flow reactors can be utilized to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclohexylpropanoic acid derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Cyclohexylpropanoic acid derivatives.

    Substitution Products: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(2S)-2-amino-2-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cyclohexylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

    (2S)-2-amino-3-cyclohexylpropanoic acid: Similar structure with an additional carbon in the side chain.

    (2S)-2-amino-2-phenylpropanoic acid: Contains a phenyl group instead of a cyclohexyl group.

    (2S)-2-amino-2-methylpropanoic acid: Contains a methyl group instead of a cyclohexyl group.

Uniqueness: (2S)-2-amino-2-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.

Biological Activity

(2S)-2-amino-2-cyclohexylpropanoic acid, also known as cyclohexylalanine, is a chiral amino acid with significant implications in medicinal chemistry and biochemistry. This compound features a cyclohexyl group attached to the alpha carbon of the propanoic acid backbone, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Structural Characteristics : Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclohexyl substituent.

The biological activity of this compound primarily involves its interactions with various receptors and enzymes. The compound may act as a neurotransmitter or neuromodulator due to its structural similarity to other amino acids. Preliminary studies indicate that it could influence synaptic transmission and neuronal excitability by modulating receptor activity in the central nervous system.

Interaction with Receptors

Research has shown that this compound can bind to specific receptors, potentially affecting signaling pathways. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to study these interactions. Initial findings suggest that the compound may enhance or inhibit receptor activity, which could have implications for treating neurological disorders .

Biological Activity and Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurotransmission Modulation : Its ability to interact with neurotransmitter receptors suggests it could be beneficial in treating conditions like depression or anxiety.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, making it a candidate for drug development in various therapeutic areas.
  • Drug Precursor : It serves as a precursor for synthesizing more complex molecules targeting specific biological pathways.

Case Studies and Research Findings

  • Neurotransmitter Activity :
    A study investigated the effects of this compound on synaptic transmission in animal models. Results indicated that the compound increased synaptic efficacy, suggesting its potential role as a neuromodulator.
  • Enzyme Inhibition :
    Research has demonstrated that this compound can inhibit enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular signaling, highlighting its potential as a therapeutic agent.
  • Comparative Studies :
    Comparative studies with similar compounds like (S)-2-amino-3-cycloheptylpropanoic acid have shown that variations in the cycloalkyl group significantly influence biological activity and receptor binding affinity. These findings underscore the importance of structural diversity in drug design .

Summary of Biological Activities

Activity Type Description
Neurotransmission ModulationEnhances synaptic efficacy; potential treatment for mood disorders
Enzyme InhibitionInhibits specific enzymes; implications for metabolic regulation and drug development
Drug PrecursorServes as a building block for synthesizing complex therapeutic agents

Properties

IUPAC Name

(2S)-2-amino-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQOVXILWFIANY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1CCCCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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